Methyl 3-cyclopentylbenzimidazole-5-carboxylate
Overview
Description
Methyl 3-cyclopentylbenzimidazole-5-carboxylate is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol. It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicine and industry .
Preparation Methods
The synthesis of Methyl 3-cyclopentylbenzimidazole-5-carboxylate typically involves the reaction of 3-cyclopentylbenzimidazole with methyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Methyl 3-cyclopentylbenzimidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohol derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Scientific Research Applications
Methyl 3-cyclopentylbenzimidazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Benzimidazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antiviral activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-cyclopentylbenzimidazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. Benzimidazole derivatives are known to bind to nucleic acids and proteins, affecting their function . This compound may exert its effects by interfering with DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Methyl 3-cyclopentylbenzimidazole-5-carboxylate can be compared with other benzimidazole derivatives such as:
Methyl 1-cyclopentyl-1H-benzo[d]imidazole-6-carboxylate: Similar in structure but with different substitution patterns.
1H-Benzimidazole-6-carboxylic acid, 1-cyclopentyl-, methyl ester: Another closely related compound with similar properties.
These compounds share similar chemical properties and biological activities but differ in their specific applications and effectiveness .
Properties
IUPAC Name |
methyl 3-cyclopentylbenzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-18-14(17)10-6-7-12-13(8-10)16(9-15-12)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSPJBPQCDQMKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=CN2C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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